

# molecular structure of 3-tert-butyl-1H-pyrazole

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## Compound of Interest

Compound Name: **3-tert-butyl-1H-pyrazole**

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An In-Depth Technical Guide to the Molecular Structure of **3-tert-butyl-1H-pyrazole**

## Executive Summary

The pyrazole nucleus is a privileged scaffold in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] Understanding the nuanced structural characteristics of substituted pyrazoles is therefore paramount for rational drug design and the development of new chemical entities. This guide provides a comprehensive technical overview of the molecular structure of **3-tert-butyl-1H-pyrazole** (CAS: 15802-80-9), a canonical example of a mono-substituted pyrazole. We will move beyond a simple recitation of data to explore the causality behind its structural features, focusing on the critical interplay between its solution-phase tautomerism and its solid-state architecture. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of this fundamental heterocyclic system.

## The Central Structural Question: Annular Tautomerism

Unlike their N-substituted counterparts, 1H-pyrazoles exist in a dynamic equilibrium between two tautomeric forms. For **3-tert-butyl-1H-pyrazole**, this involves the migration of the annular proton (the 'H' of the '1H') between the two nitrogen atoms. This results in an equilibrium between **3-tert-butyl-1H-pyrazole** and 5-tert-butyl-1H-pyrazole.[4][5] This phenomenon, known as annular prototropic tautomerism, is the single most important concept for understanding the molecule's reactivity, spectroscopy, and biological interactions.

The position of this equilibrium is not random; it is dictated by a combination of steric and electronic factors. Theoretical studies and experimental observations on related systems suggest that bulky substituents, such as the tert-butyl group, preferentially occupy the C3 position to minimize steric hindrance with the N-H proton.<sup>[5]</sup> While both tautomers are present in solution, the 3-substituted form is generally considered the major contributor to the equilibrium.<sup>[6][7]</sup>

Caption: Annular tautomeric equilibrium of 3(5)-tert-butyl-1H-pyrazole.

## Synthesis and Experimental Protocol

The regioselective synthesis of unsymmetrically substituted pyrazoles is a classic challenge in heterocyclic chemistry.<sup>[8][9]</sup> The most common and direct approach is the condensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine. To ensure the tert-butyl group is placed at the desired position, the choice of starting material is critical. The reaction of pivaloylacetraldehyde (4,4-dimethyl-3-oxopentanal) with hydrazine hydrate provides a direct route to the target molecule.

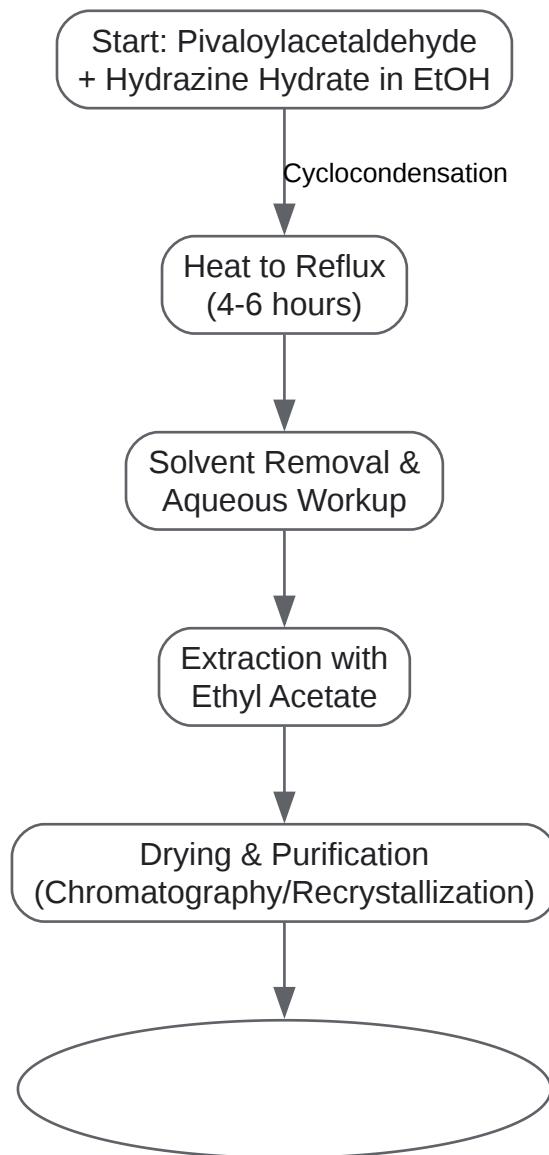
## Experimental Protocol: Synthesis of 3-tert-butyl-1H-pyrazole

This protocol is a representative procedure based on established methodologies for pyrazole synthesis.

- **Reagent Preparation:** To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pivaloylacetraldehyde (1.0 eq) dissolved in ethanol (5 mL per gram of substrate).
- **Hydrazine Addition:** While stirring at room temperature, slowly add hydrazine hydrate (1.1 eq) dropwise to the ethanolic solution. Rationale: A slight excess of hydrazine ensures complete consumption of the dicarbonyl starting material. The addition is performed slowly to control the initial exothermic reaction.
- **Reaction Reflux:** Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting

material is consumed. Rationale: Heating provides the necessary activation energy for the cyclization and subsequent dehydration to form the aromatic pyrazole ring.

- **Workup and Isolation:** After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator. Add deionized water to the residue and extract the product with ethyl acetate (3 x 50 mL).
- **Purification:** Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ). Filter the drying agent and concentrate the filtrate in vacuo. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure **3-tert-butyl-1H-pyrazole** as a solid.



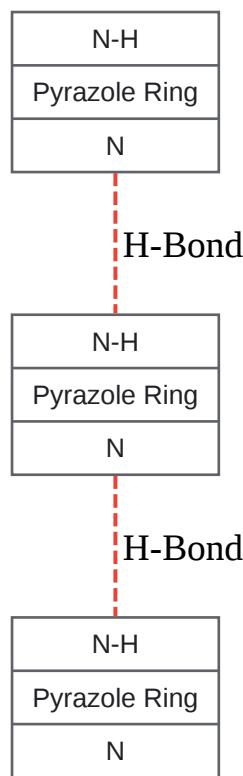
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Caption: General workflow for the synthesis of **3-tert-butyl-1H-pyrazole**.

## Solid-State Structure: An X-Ray Crystallography Perspective

While NMR and other spectroscopic methods reveal the time-averaged structure in solution, single-crystal X-ray crystallography provides an unambiguous, static picture of the molecule in the solid state.<sup>[1][10]</sup> The crystal structure of **3-tert-butyl-1H-pyrazole** has been determined and is available in the Cambridge Crystallographic Data Centre (CCDC).<sup>[4]</sup>

In the solid state, the tautomeric ambiguity is resolved. The crystal structure confirms the identity of the molecule and reveals its precise bond lengths and angles. Crucially, it also elucidates the intermolecular forces that govern the crystal packing. For N-unsubstituted pyrazoles, the dominant interaction is strong N-H $\cdots$ N hydrogen bonding.<sup>[11]</sup> These bonds act as a supramolecular "glue," organizing the individual molecules into well-defined assemblies. Depending on the substituents, these can manifest as dimers, trimers, or extended polymeric chains (catemers).<sup>[11]</sup> For instance, the related 5-tert-butyl-3-methyl-1H-pyrazole is known to form a hydrogen-bonded tetramer in its crystal lattice.<sup>[12]</sup>



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Caption: Schematic of N-H...N hydrogen bonding forming a pyrazole chain (catemer).

## Spectroscopic Characterization

A combination of spectroscopic techniques is required to build a complete picture of the molecule's structure, confirming both the covalent framework and the dynamic tautomerism.

[\[13\]](#)[\[14\]](#)[\[15\]](#)

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for studying the structure of **3-tert-butyl-1H-pyrazole** in solution.

- **<sup>1</sup>H NMR:** The spectrum is characterized by a highly deshielded and often broad signal for the N-H proton, its chemical shift being sensitive to solvent and concentration. The nine protons of the tert-butyl group appear as a sharp singlet, typically around 1.3 ppm.[\[2\]](#) The two protons on the pyrazole ring (H4 and H5) will appear as doublets. Due to the rapid

tautomeric exchange, the observed spectrum is a weighted average of the two tautomers, which can sometimes lead to broadened signals for the ring protons and carbons.[\[5\]](#)

- $^{13}\text{C}$  NMR: The spectrum will show four distinct signals. Two for the tert-butyl group (a quaternary carbon and the three equivalent methyl carbons) and two for the pyrazole ring carbons. The C4 signal is typically sharp, while the C3 and C5 signals can be broadened due to the tautomerism, as the chemical environment of these carbons changes during proton transfer.[\[5\]](#) Data from the fixed tautomer, 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine, provides valuable reference points.[\[2\]](#)

Assignment	$^1\text{H}$ Chemical Shift ( $\delta$ , ppm)	$^{13}\text{C}$ Chemical Shift ( $\delta$ , ppm)
$\text{C}(\text{CH}_3)_3$	~ 1.3 (s, 9H)	~ 30.5
$\text{C}(\text{CH}_3)_3$	-	~ 32.5
C4-H	~ 6.2	~ 88-105
C5-H / C3-H	Variable (doublets)	~ 140-160 (may be broad)
N1-H	Broad, downfield	-

Table 1: Predicted NMR chemical shifts for 3-tert-butyl-1H-pyrazole based on literature values for similar structures.[\[2\]](#)[\[16\]](#)

## Infrared (IR) Spectroscopy

IR spectroscopy provides key information about the functional groups present in the molecule.

Vibrational Mode	Frequency (cm <sup>-1</sup> )	Comments
N-H stretch	3200 - 3100	Broad, characteristic of H-bonding.[11]
C-H stretch (sp <sup>3</sup> )	2960 - 2870	From the tert-butyl group.[17]
C-H stretch (sp <sup>2</sup> )	~ 3050	From the pyrazole ring.
C=N / C=C stretch	1600 - 1450	Aromatic ring stretching vibrations.[14][18]

Table 2: Key IR absorption bands for 3-tert-butyl-1H-pyrazole.

## Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides insight into the molecule's stability and fragmentation patterns.

- Molecular Ion: The electron ionization (EI) mass spectrum will show a prominent molecular ion peak [M]<sup>+</sup> at m/z = 124.10, corresponding to the molecular formula C<sub>7</sub>H<sub>12</sub>N<sub>2</sub>.[4]
- Fragmentation: The most characteristic fragmentation pathway is the loss of a methyl radical (•CH<sub>3</sub>) from the tert-butyl group to form a highly stable [M-15]<sup>+</sup> cation at m/z = 109. This is often the base peak in the spectrum, reflecting the stability of the resulting tertiary carbocation resonance-stabilized by the pyrazole ring.[2]

## Conclusion: A Unified Structural Model

The molecular structure of **3-tert-butyl-1H-pyrazole** is best described as a dual-state system. In solution, it exists as a dynamic equilibrium of two rapidly interconverting tautomers, with the 3-substituted form predominating due to steric preference. This dynamic nature is key to its solution-phase chemistry and is reflected in its NMR spectrum. In the solid state, this dynamism is frozen into a single, well-defined conformation, meticulously organized by strong intermolecular N-H...N hydrogen bonds. A complete understanding, essential for applications in medicinal chemistry and materials science, requires an appreciation of both its fluid, tautomeric character in solution and its ordered, static architecture in the solid phase.

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